molecular formula C12H11N3O4 B11492244 5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide

5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11492244
M. Wt: 261.23 g/mol
InChI Key: YABSENXHVRCSLM-UHFFFAOYSA-N
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Description

5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a benzodioxole moiety, and an amide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole group to the oxazole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine and oxazole sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(2H-1,3-benzodioxol-5-yl)-2-chlorobenzamide
  • 5-amino-N-(2H-1,3-benzodioxol-5-yl)-2-chlorobenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide features a unique combination of functional groups that confer distinct chemical and biological properties. Its oxazole ring and benzodioxole moiety provide a versatile platform for further modifications and applications.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H11N3O4/c1-6-10(11(13)19-15-6)12(16)14-7-2-3-8-9(4-7)18-5-17-8/h2-4H,5,13H2,1H3,(H,14,16)

InChI Key

YABSENXHVRCSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)NC2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

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